Cas no 2160904-05-0 (6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline)

6-(Bromomethyl)-2,3-difluoro-N,N-dimethylaniline is a versatile brominated aromatic compound featuring both fluorine and dimethylamino functional groups. Its reactive bromomethyl moiety makes it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions, enabling the introduction of diverse substituents. The electron-donating dimethylamino group and electron-withdrawing fluorine atoms enhance its utility in fine chemical and pharmaceutical applications, where precise electronic tuning is required. The compound’s stability under standard conditions ensures reliable handling and storage. Its structural features make it suitable for constructing complex molecules, including agrochemicals and bioactive compounds, where fluorinated anilines are often key motifs. High purity grades are available for research and industrial use.
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline structure
2160904-05-0 structure
Product name:6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
CAS No:2160904-05-0
MF:C9H10BrF2N
MW:250.083208560944
CID:6422757
PubChem ID:165655893

6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
    • EN300-1897133
    • 2160904-05-0
    • Inchi: 1S/C9H10BrF2N/c1-13(2)9-6(5-10)3-4-7(11)8(9)12/h3-4H,5H2,1-2H3
    • InChI Key: ZPKRGAOFGRNJNJ-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=C(C=1N(C)C)F)F

Computed Properties

  • Exact Mass: 248.99647g/mol
  • Monoisotopic Mass: 248.99647g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 3.2Ų

6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1897133-10.0g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
10g
$5037.0 2023-06-02
Enamine
EN300-1897133-5.0g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
5g
$3396.0 2023-06-02
Enamine
EN300-1897133-0.05g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
0.05g
$647.0 2023-09-18
Enamine
EN300-1897133-5g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
5g
$2235.0 2023-09-18
Enamine
EN300-1897133-2.5g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
2.5g
$1509.0 2023-09-18
Enamine
EN300-1897133-0.5g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
0.5g
$739.0 2023-09-18
Enamine
EN300-1897133-0.25g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
0.25g
$708.0 2023-09-18
Enamine
EN300-1897133-0.1g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
0.1g
$678.0 2023-09-18
Enamine
EN300-1897133-10g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
10g
$3315.0 2023-09-18
Enamine
EN300-1897133-1g
6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline
2160904-05-0
1g
$770.0 2023-09-18

6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline Related Literature

Additional information on 6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline

6-(Bromomethyl)-2,3-Difluoro-N,N-Dimethylaniline (CAS No. 2160904-05-0): A Comprehensive Overview

6-(Bromomethyl)-2,3-difluoro-N,N-dimethylaniline, identified by the CAS registry number 2160904-05-0, is a chemically synthesized compound with a unique structure that combines bromine, fluorine, and a dimethylamino group. This compound belongs to the class of aromatic amines and is widely recognized for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a benzene ring substituted with a bromomethyl group at the 6-position, fluorine atoms at the 2 and 3 positions, and a dimethylamino group at the nitrogen atom. These substituents contribute to its distinct chemical properties and reactivity.

The synthesis of 6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline typically involves multi-step reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve yields. Such innovations highlight the compound's importance in both academic and industrial settings.

In terms of applications, 6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline has shown promise in the field of pharmacology. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules. For example, studies have demonstrated its potential as a precursor for developing anti-cancer agents. The bromomethyl group can undergo various transformations to introduce additional functionality, such as alkylation or cross-coupling reactions. This versatility allows chemists to tailor the compound's properties for specific therapeutic applications.

The compound's electronic properties also make it an attractive candidate for use in electronic materials. The presence of electron-withdrawing groups like fluorine atoms can influence the molecule's conductivity and stability under different conditions. Recent research has explored its potential as an intermediate in the synthesis of organic semiconductors for use in flexible electronics and optoelectronic devices. These applications underscore the compound's role in advancing modern material science.

In addition to its chemical applications, 6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline has been studied for its environmental impact. Researchers have investigated its degradation pathways under various environmental conditions to assess its potential risks to ecosystems. Understanding these processes is crucial for ensuring sustainable practices in chemical manufacturing and waste management.

The compound's structure also lends itself to catalytic transformations. For instance, it can serve as a substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision. This capability has been leveraged in drug discovery programs targeting diseases such as cancer and infectious disorders.

In conclusion, 6-(bromomethyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 2160904-05-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure provides opportunities for innovation in pharmaceuticals, materials science, and environmental chemistry. As research continues to uncover new uses and improvements in synthesis methods, this compound is poised to play an increasingly important role in both academic research and industrial production.

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